Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate
CAS No.: 1356543-32-2
Cat. No.: VC5838141
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356543-32-2 |
|---|---|
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 |
| IUPAC Name | ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | ODCFGBRLESQRCN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=NN1C(C)C)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name, ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate, reflects its substitution pattern:
The pyrazole ring’s aromaticity is disrupted by electron-withdrawing nitro and ester groups, influencing reactivity and stability. A related isomer, ethyl 1-isopropyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 1356543-42-4), differs in ester positioning but shares similar synthetic utility.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.22 g/mol | |
| CAS Number | 1356543-32-2 | |
| Storage Conditions | Tightly closed, ventilated area |
Spectroscopic and Computational Data
Though experimental spectra for this specific compound are unavailable, analogous pyrazole derivatives exhibit characteristic infrared (IR) peaks for nitro () and ester carbonyl () groups . Predicted collision cross sections (CCS) for related ions, such as at 186.05094 m/z (CCS 134.8 Ų), suggest utility in mass spectrometry workflows .
Synthesis and Chemical Reactivity
Reactivity and Functionalization
The nitro group facilitates reduction to amines, enabling access to amino-pyrazole derivatives—key intermediates in drug discovery . The ester moiety is susceptible to hydrolysis, yielding carboxylic acids for further conjugation .
Environmental and Disposal Considerations
Ecotoxicity data remain unreported, but prudent disposal via approved waste facilities is mandated to prevent groundwater contamination .
Applications in Research and Development
Pharmaceutical Intermediates
Pyrazole derivatives are pivotal in synthesizing kinase inhibitors, antiviral agents, and PDE5 inhibitors (e.g., sildenafil) . The nitro and ester groups in ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate serve as handles for further functionalization, enabling diversity-oriented synthesis.
Material Science
Nitroaromatic compounds are explored as precursors for energetic materials and corrosion inhibitors, though specific studies on this compound are lacking .
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